Ethyl 2-(2-isopropylthiazol-5-yl)acetate
Description
Ethyl2-(2-isopropylthiazol-5-yl)acetate is a compound belonging to the thiazole family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-(2-propan-2-yl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-9(12)5-8-6-11-10(14-8)7(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
RBOPODWTJWDBPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-(2-isopropylthiazol-5-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 2-isopropylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl2-(2-isopropylthiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-isopropylthiazol-5-yl)acetate has shown promise in drug development due to its antimicrobial and anticancer properties. It acts as an inhibitor of various enzymes, making it a candidate for therapeutic applications. Notably, its thiazole ring facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions .
Case Study: Antimicrobial Activity
A recent study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Case Study: Cytotoxic Effects
In research assessing the cytotoxicity of various thiazole derivatives on cancer cell lines, this compound demonstrated a substantial reduction in cell viability at concentrations exceeding 10 µM. This suggests potential for further development as an anticancer agent .
Enzyme Inhibition Studies
The compound's ability to inhibit enzyme activity is a focal point of research. Studies have indicated that it can modulate protein-ligand interactions, which is essential for understanding its mechanism of action in biological systems. The thiazole moiety's structural features enhance binding affinities towards specific enzymes .
Industrial Applications
Beyond medicinal uses, this compound finds applications in the production of agrochemicals , dyes , and photographic sensitizers . Its versatility as a building block in organic synthesis allows for the creation of more complex thiazole derivatives with tailored properties for specific industrial needs .
Mechanism of Action
The mechanism of action of Ethyl2-(2-isopropylthiazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interfere with cellular pathways, inducing apoptosis in cancer cells through the activation of caspases and the Bcl-2 family of proteins .
Comparison with Similar Compounds
- Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate
Comparison: Ethyl2-(2-isopropylthiazol-5-yl)acetate is unique due to its specific isopropyl substitution on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to other thiazole derivatives, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for drug discovery and development .
Biological Activity
Ethyl 2-(2-isopropylthiazol-5-yl)acetate is a thiazole derivative that has garnered attention in recent years due to its significant biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 213.30 g/mol. Its structure consists of an ethyl acetate group linked to a 2-isopropylthiazole moiety, which is crucial for its biological interactions. The thiazole ring enhances the compound's ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions with amino acid residues in enzyme active sites.
The biological activity of this compound primarily stems from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, which is essential for its antimicrobial and anticancer properties. The thiazole ring's capacity for hydrogen bonding allows it to effectively modulate enzyme activity.
- Protein-Ligand Interactions : this compound can modulate protein-ligand interactions, potentially affecting cellular signaling pathways that are critical in cancer progression and microbial resistance.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties:
- Inhibition of Microbial Growth : The compound has shown effectiveness against a range of microbial strains, suggesting its potential as an antimicrobial agent. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have indicated that this compound can significantly reduce cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-MEL-30 (melanoma). For example, it caused a reduction in cell viability ranging from 20% to 65% depending on the concentration used .
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| MDA-MB-231 | 10 | 20–65 |
| SK-MEL-30 | 5 | Significant decrease |
| PANC-1 | 15 | Moderate reduction |
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features:
- Isopropyl Substitution : The presence of the isopropyl group on the thiazole ring enhances the compound's interaction with biological targets compared to other thiazole derivatives. This substitution may improve lipophilicity and cellular uptake, thus increasing its bioavailability and effectiveness .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Research : A study focusing on thiazole derivatives reported that compounds similar to this compound exhibited promising results in inhibiting tumor cell proliferation, suggesting that further exploration could lead to new anticancer therapies .
- Microbial Resistance : Research into antimicrobial agents has identified this compound as a candidate for combating resistant strains of bacteria, highlighting its potential role in addressing public health challenges related to antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
